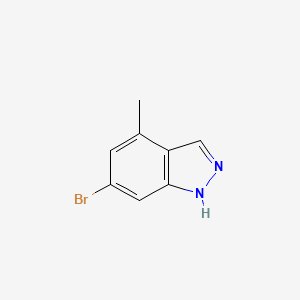

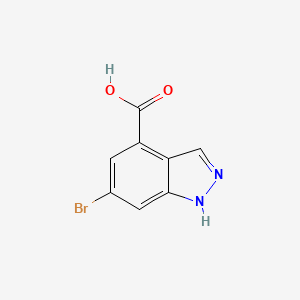

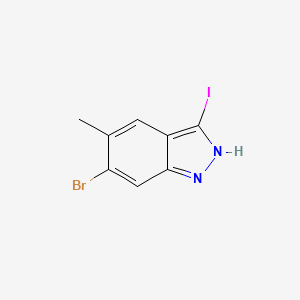

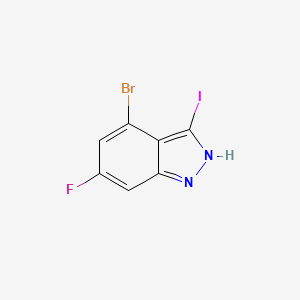

6-Bromo-3-iodo-5-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

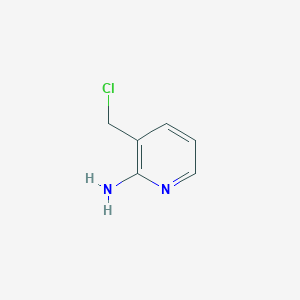

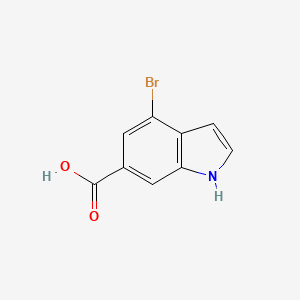

“6-Bromo-3-iodo-5-methyl-1H-indazole” is a compound with the molecular formula C8H6BrIN2 . It is a high-affinity potent ligand that has been used as a research tool in various scientific fields .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has been reported .Molecular Structure Analysis

The molecular structure of “6-Bromo-3-iodo-5-methyl-1H-indazole” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H6BrIN2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-3-iodo-5-methyl-1H-indazole” is 322.93 g/mol . The compound is solid at room temperature .Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-iodo-5-methyl-1H-indazole: is a valuable compound in medicinal chemistry due to its structural similarity to indazole-based pharmacophores. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound can be used to synthesize novel drugs that target these therapeutic areas.

Material Science

In material science, this compound could be utilized in the development of new organic semiconductors. Its bromo and iodo substituents may facilitate the formation of charge-transfer complexes, which are essential for creating conductive materials .

Agricultural Research

The potential use of 6-Bromo-3-iodo-5-methyl-1H-indazole in agriculture could be in the synthesis of new agrochemicals. Its structural framework allows for the creation of compounds that may act as growth regulators or pesticides, contributing to enhanced crop protection strategies .

Environmental Studies

Environmental studies could benefit from this compound in the synthesis of molecular markers or probes. These markers can help in tracking environmental pollutants and studying their impact on ecosystems .

Biochemistry

In biochemistry, 6-Bromo-3-iodo-5-methyl-1H-indazole can be used as a precursor for synthesizing molecules that interact with biological macromolecules. This interaction can be studied to understand biological processes or to develop biochemical assays .

Industrial Applications

Industrially, this compound could be involved in the synthesis of dyes, pigments, or fluorescence markers due to its potential to form stable aromatic systems. These applications are crucial in various manufacturing processes, including textiles and imaging technologies .

Safety and Hazards

properties

IUPAC Name |

6-bromo-3-iodo-5-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXJBKFDISBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646744 |

Source

|

| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-5-methyl-1H-indazole | |

CAS RN |

1000342-51-7 |

Source

|

| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)